

Validating Wdr5-IN-5 Target Engagement: A Comparative Guide Using CETSA

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Compound of Interest

Compound Name: *Wdr5-IN-5*
Cat. No.: *B12396869*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of validating the target engagement of **Wdr5-IN-5**, a potent and selective inhibitor of the WD repeat domain 5 (WDR5) protein. We will focus on the Cellular Thermal Shift Assay (CETSA) as a primary method for confirming intracellular target binding and compare its utility with other established techniques. Experimental data for **Wdr5-IN-5** and other relevant WDR5 inhibitors are presented to offer a comparative perspective for researchers in oncology and drug discovery.

Introduction to WDR5 and Wdr5-IN-5

WD repeat domain 5 (WDR5) is a crucial scaffolding protein that plays a pivotal role in the assembly and function of multiple protein complexes. Notably, it is a core component of the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes, which are essential for histone H3 lysine 4 (H3K4) methylation and transcriptional regulation. Furthermore, WDR5 is implicated in the recruitment of the MYC oncoprotein to chromatin, promoting tumorigenesis in various cancers. These roles have established WDR5 as a high-value therapeutic target in oncology.

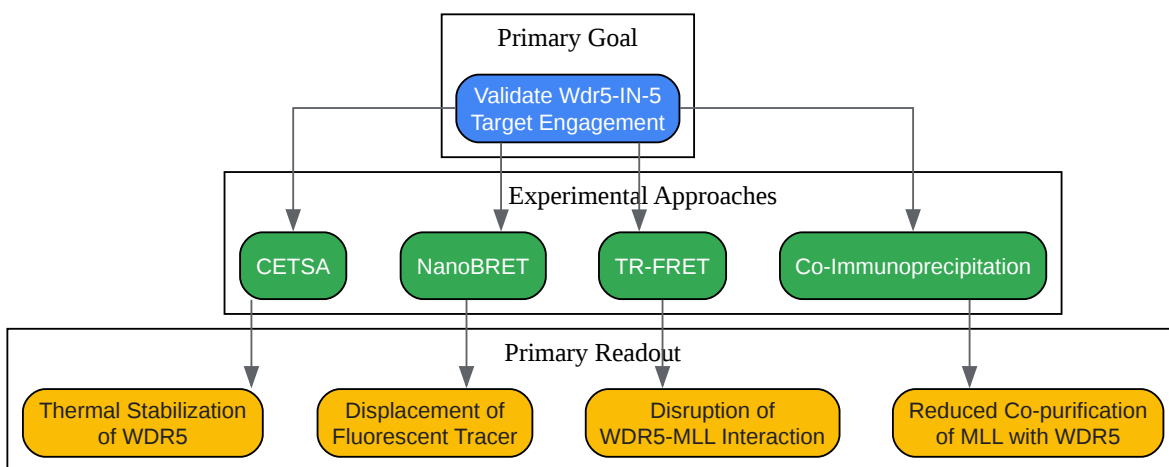
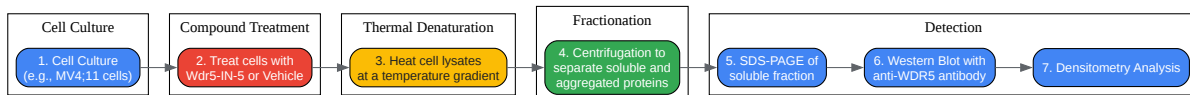
Wdr5-IN-5 is a selective, orally active inhibitor that targets the "WIN" (WDR5-interaction) site of WDR5 with high affinity ($K_i < 0.02$ nM)[1]. By blocking this site, **Wdr5-IN-5** disrupts the interaction of WDR5 with its binding partners, such as MLL, leading to anti-proliferative effects in cancer cells. Validating that a compound like **Wdr5-IN-5** engages its intended target within the complex cellular environment is a critical step in its development as a therapeutic agent.

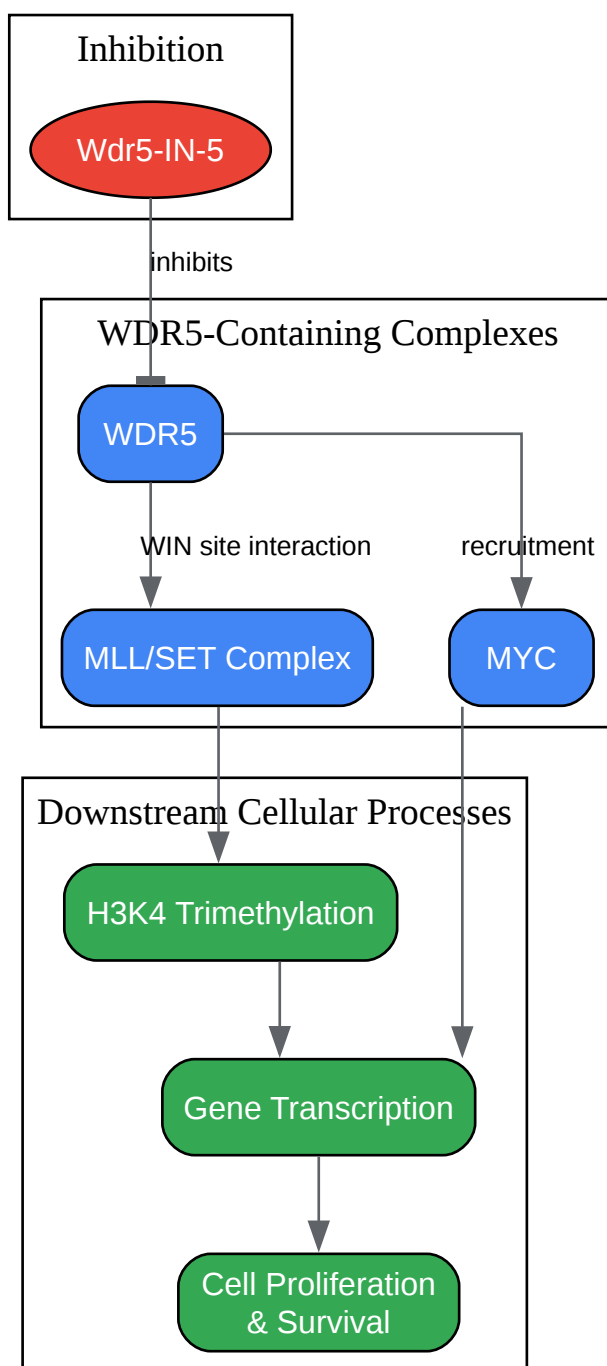
Target Engagement Validation Using CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the binding of a ligand to its target protein in a cellular context. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.

CETSA Workflow

The typical workflow for a Western blot-based CETSA experiment involves treating cells with the compound of interest, heating the cell lysate or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and detecting the amount of soluble target protein.





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References

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
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